7-Chloro-3-(1-methyl-4-piperidinyl)indole
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Overview
Description
7-Chloro-3-(1-methyl-4-piperidinyl)indole is a synthetic compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-(1-methyl-4-piperidinyl)indole can be achieved through various methods, including classical and modern synthetic techniques. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core. The chloro and piperidinyl substituents can be introduced through subsequent substitution reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
- Formation of the indole core via Fischer indole synthesis.
- Introduction of the chloro substituent through halogenation reactions.
- Attachment of the 1-methyl-4-piperidinyl group via nucleophilic substitution or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-(1-methyl-4-piperidinyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloro and piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of functionalized indole derivatives.
Scientific Research Applications
7-Chloro-3-(1-methyl-4-piperidinyl)indole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases and disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(1-methyl-4-piperidinyl)indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
7-Chloro-1-methylindole: Lacks the piperidinyl group, resulting in different chemical and biological properties.
3-(1-methyl-4-piperidinyl)indole:
7-Chloroindole: A simpler structure without the piperidinyl group, used as a precursor for more complex derivatives.
Uniqueness: 7-Chloro-3-(1-methyl-4-piperidinyl)indole is unique due to the presence of both the chloro and piperidinyl substituents, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-chloro-3-(1-methylpiperidin-4-yl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c1-17-7-5-10(6-8-17)12-9-16-14-11(12)3-2-4-13(14)15/h2-4,9-10,16H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDBYBYQRLQOHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459872 |
Source
|
Record name | 7-Chloro-3-(1-methyl-4-piperidinyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
734518-22-0 |
Source
|
Record name | 7-Chloro-3-(1-methyl-4-piperidinyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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